![molecular formula C17H18F3NO5S2 B2945230 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1448065-03-9](/img/structure/B2945230.png)
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group .
Synthesis Analysis
Furan can be synthesized by various methods, including the decarbonylation of furfural . Trifluoromethyl groups can be introduced into organic compounds using reagents such as trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of furan involves a five-membered ring with alternating single and double bonds, with an oxygen atom taking one of the positions in the ring . The trifluoromethyl group has a tetrahedral geometry .Chemical Reactions Analysis
Furan can undergo a variety of chemical reactions, including electrophilic substitution and hydrogenation . Trifluoromethyl groups can influence the reactivity of organic compounds due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of any additional functional groups present. Furan is a volatile, colorless liquid that boils at 31.36° C .Scientific Research Applications
Chemical Synthesis and Reactivity
Trifluoromethanesulfonic acid is an excellent catalyst for cyclisation reactions involving homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This showcases the compound's utility in synthesizing complex molecular structures through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Biological Activity
Sulfonyl derivatives, including those related to the mentioned compound, have been evaluated for their inhibitory activity against tumor necrosis factor-α (TNF-α) and matrix metalloproteinase (MMP), indicating their potential in addressing inflammatory processes and tumor growth (Venkatesan et al., 2004). Additionally, compounds with similar structural features have shown promise as mild steel corrosion inhibitors in acidic media, highlighting their potential application in industrial processes to prevent material degradation (Sappani & Karthikeyan, 2014).
Therapeutic Potential
The structural motifs present in "4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine" are found in molecules investigated for their therapeutic applications, including antidepressant activity and the potential for treating major depressive disorders (Hvenegaard et al., 2012). Compounds featuring sulfonyl and piperidine units have been synthesized for their anticancer activity, suggesting the broader applicability of such structures in developing new cancer therapies (Bashandy et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S2/c18-17(19,20)15-5-1-2-6-16(15)28(24,25)21-9-7-14(8-10-21)27(22,23)12-13-4-3-11-26-13/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKVLFUMJPAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.